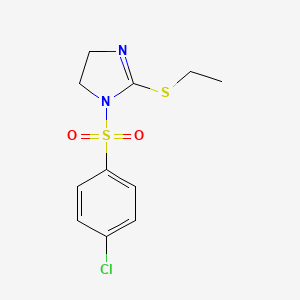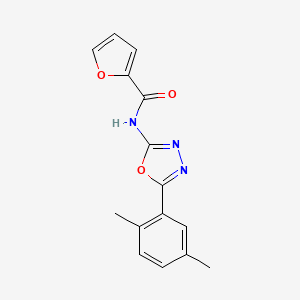![molecular formula C18H14Cl2N2OS2 B2550832 2-[(3,4-Dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinol CAS No. 860609-66-1](/img/structure/B2550832.png)
2-[(3,4-Dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-[(3,4-Dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinol" is a pyrimidine derivative, which is a class of compounds that have been extensively studied due to their wide range of biological activities and pharmaceutical applications. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves cyclocondensation reactions. For instance, a study reports the synthesis of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones, which are structurally related to the compound . These products are obtained by cyclocondensation of 4-substituted 4-methoxy-1,1,1-trichloroalk-3-en-2-ones with nonsymmetric 1-substituted 2-methylisothiourea sulfates under mild basic conditions, yielding good yields . Another related synthesis involves the cyclocondensation of 4,6-dichloro-2-methylsulfanylpyrimidine-5-carbaldehyde with β-substituted β-aminoacrylic esters, which is accelerated by acid .
Molecular Structure Analysis
Vibrational spectroscopic techniques such as FT-IR and FT-Raman, along with density functional theory (DFT), are commonly used to analyze the molecular structure of pyrimidine derivatives. For example, the molecular structure of a similar compound, 2-Benzylsulfanyl-4-[(4-methylphenyl)-sulfanyl]-6-pentylpyrimidine-5-carbonitrile, has been optimized using DFT, and its structural characteristics have been determined to be in agreement with XRD results . The molecular electrostatic potential (MEP) analysis of these compounds reveals regions of electrophilic and nucleophilic reactivity, which are important for understanding their chemical behavior .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including alkylation and nitrosation. For instance, 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile reacts with different alkylants, leading to the formation of various substituted pyrimidines . Benzylation and nitrosation reactions of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one have been studied, resulting in polymorphs and nitrosopyrimidines with distinct hydrogen bonding patterns .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as their vibrational wave numbers, geometrical parameters, and nonlinear optical behavior, can be predicted using quantum chemical calculations. The HOMO-LUMO gap provides insight into the chemical reactivity and kinetic stability of the molecule . The molecular docking studies suggest that these compounds might exhibit inhibitory activity against various biological targets, indicating their potential as chemotherapeutic agents .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Spectroscopic Analysis
A spectroscopic investigation of a structurally similar compound, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, demonstrated its potential as a chemotherapeutic agent. The study utilized FT-IR and FT-Raman spectroscopy to analyze the compound's vibrational spectral analysis, revealing insights into its equilibrium geometry, vibrational wave numbers, and molecular stability. Molecular docking results suggested inhibitory activity against certain targets, indicating potential anti-diabetic properties (Alzoman et al., 2015).
Synthesis and Reactivity
Research on the synthesis of pyrimidin-4(3H)-ones, including compounds with the methylsulfanyl group, reported a simple and highly regioselective synthesis method. This method yielded derivatives with various substituents, highlighting the versatility and potential applications of these compounds in developing new chemical entities with desired biological activities (Dos Santos et al., 2015).
Antimicrobial and Antitumor Applications
A study on novel structures derived from 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole as anti-Helicobacter pylori agents revealed the synthesis of compounds displaying potent and selective activities against this gastric pathogen. The research indicated the potential of these compounds as novel anti-H. pylori agents, based on their inhibitory activity and pharmacokinetic properties (Carcanague et al., 2002).
Crystal Structure and Molecular Interactions
Another study focused on the crystal structure and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives. The research demonstrated the synthesis and characterization of these compounds, with an emphasis on their structural features and hydrogen-bond interactions. The cytotoxicity of these compounds against various cell lines provided insights into their potential therapeutic applications (Stolarczyk et al., 2018).
Eigenschaften
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-4-(phenylsulfanylmethyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2OS2/c19-15-7-6-12(8-16(15)20)10-25-18-21-13(9-17(23)22-18)11-24-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZWTFVIKCKYTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC(=O)NC(=N2)SCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,4-Dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2550749.png)
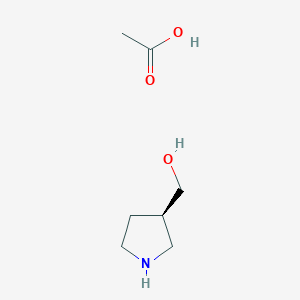
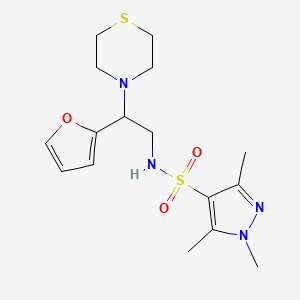
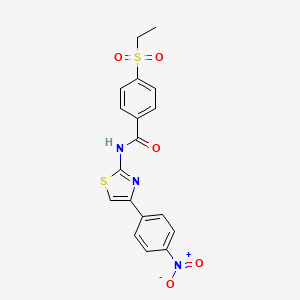
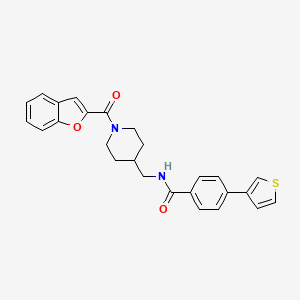
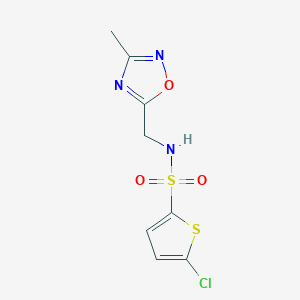
![N,5-Dimethyl-N-prop-2-ynyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2550763.png)
![4-(dimethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2550764.png)

![N-[2-(3-Ethylsulfanylazepan-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2550767.png)


